molecular formula C80H121NO36 B1254509 Enterolosaponin A

Enterolosaponin A

Cat. No.: B1254509
M. Wt: 1672.8 g/mol
InChI Key: PEXFWZVVZDIHIL-XASLFEHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enterolosaponin A is a novel triterpene bisdesmoside isolated from Enterolobium contortisiliquum, a plant in the Leguminosae family. Structurally, it features a rare 2-amino-2-deoxy-D-glucosyl (D-glucosamine) unit in its oligosaccharide moiety, distinguishing it from conventional saponins . This compound exhibits selective cytotoxicity against BAC1.2F5 mouse macrophages, with an LD50 of ~3 μM, and induces cell death via cytoplasmic vacuolation rather than apoptosis or necrosis . Its unique mechanism and structural attributes have positioned it as a candidate for studying macrophage-targeted therapies and cancer-related pathways.

Properties

Molecular Formula

C80H121NO36

Molecular Weight

1672.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-3-[(E)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C80H121NO36/c1-33-63(113-69-60(99)54(93)42(29-84)108-69)64(114-70-61(100)57(96)52(91)40(27-82)107-70)62(101)71(106-33)116-66-58(97)53(92)41(28-83)109-73(66)117-74(102)80-24-23-78(8)36(37(80)25-75(3,4)47(26-80)111-48(88)18-15-35-13-11-10-12-14-35)16-17-45-77(7)21-20-46(76(5,6)44(77)19-22-79(45,78)9)112-67-49(81-34(2)85)56(95)55(94)43(110-67)32-105-72-65(51(90)39(87)31-104-72)115-68-59(98)50(89)38(86)30-103-68/h10-16,18,33,37-47,49-73,82-84,86-87,89-101H,17,19-32H2,1-9H3,(H,81,85)/b18-15+/t33-,37-,38+,39-,40+,41+,42-,43+,44-,45+,46-,47-,49+,50-,51-,52+,53+,54-,55+,56+,57-,58-,59+,60+,61+,62+,63-,64-,65+,66+,67-,68-,69-,70-,71-,72-,73-,77-,78+,79+,80+/m0/s1

InChI Key

PEXFWZVVZDIHIL-XASLFEHYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)NC(=O)C)C)C)[C@@H]3CC([C@H](C4)OC(=O)/C=C/C1=CC=CC=C1)(C)C)C)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC5(C(=CCC6C5(CCC7C6(CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)NC(=O)C)C)C)C3CC(C(C4)OC(=O)C=CC1=CC=CC=C1)(C)C)C)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(O1)CO)O)O

Synonyms

enterolosaponin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Source Organisms

Enterolosaponin A belongs to a class of triterpene bisdesmosides, which share a common aglycone backbone but differ in sugar substituents and functional groups. Key structural analogs include:

Compound Source Structural Distinctions Key Functional Groups
This compound E. contortisiliquum D-glucosamine, α-L-arabinofuranosyl Cinnamoyl ester at C-28
Contortisilioside B E. contortisiliquum β-D-glucopyranosyl, acetylated xylose Cinnamoyl ester at C-28
Enterolosaponin B E. contortisiliquum Lacks cinnamoyl group De-esterified at C-28
Timosaponin A1 Anemarrhena asphodeloides Furostanol skeleton, β-D-galactopyranosyl No cinnamoyl group

Key Insight : The cinnamoyl ester at C-28 is critical for bioactivity, as its removal (e.g., in Enterolosaponin B or de-(E)-cinnamoyl derivatives) abolishes cytotoxicity .

Cytotoxic Activity and Selectivity

This compound demonstrates macrophage-selective cytotoxicity, unlike broader cytotoxic agents. Comparative

Compound Target Cells (IC50/LD50) Selectivity Ratio (Macrophage vs. Non-Macrophage) Mechanism of Cell Death
This compound BAC1.2F5 macrophages: 3 μM >10-fold (vs. EL-4 lymphoma, L-929 fibroblasts) Cytoplasmic vacuolation
Contortisilioside B BAC1.2F5 macrophages: 3.4 μM 8-fold (vs. EL-4, L-929) Apoptosis
Timosaponin A1 HepG2 liver cancer: 12 μM Non-selective Caspase-dependent apoptosis

Key Insight : this compound’s vacuolation-mediated death is mechanistically distinct from apoptosis induced by Contortisilioside B, suggesting divergent signaling pathways .

Mechanisms of Action and Pharmacological Implications

  • This compound: Disrupts lysosomal integrity, leading to autophagic vacuole accumulation and non-apoptotic death .
  • Contortisilioside B : Activates caspase-3 and mitochondrial apoptosis pathways .
  • Timosaponin A1 : Inhibits NF-κB and STAT3 signaling in cancer cells .

Functional Divergence : The cinnamoyl group in this compound and Contortisilioside B enhances macrophage targeting, likely via membrane receptor interactions, while its absence in Enterolosaponin B renders it inactive .

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